molecular formula C8H17N B13900014 (R)-3-Isobutylpyrrolidine

(R)-3-Isobutylpyrrolidine

Cat. No.: B13900014
M. Wt: 127.23 g/mol
InChI Key: HIYDGLLISXSAIC-QMMMGPOBSA-N
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Description

3-Isobutylpyrrolidine is a chemical compound with the molecular formula C8H17N It is a pyrrolidine derivative, characterized by the presence of an isobutyl group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutylpyrrolidine typically involves the reaction of pyrrolidine with isobutyl halides under basic conditions. One common method is the alkylation of pyrrolidine using isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-isobutylpyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Isobutylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce more saturated pyrrolidine derivatives.

Scientific Research Applications

3-Isobutylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Medicine: Research into its potential therapeutic effects, such as its use in drug development for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-isobutylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, lacking the isobutyl group.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

    N-Isobutylpyrrolidine: Similar to 3-isobutylpyrrolidine but with the isobutyl group attached to the nitrogen atom.

Uniqueness

3-Isobutylpyrrolidine is unique due to the specific positioning of the isobutyl group on the third carbon of the pyrrolidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other pyrrolidine derivatives.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(3R)-3-(2-methylpropyl)pyrrolidine

InChI

InChI=1S/C8H17N/c1-7(2)5-8-3-4-9-6-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1

InChI Key

HIYDGLLISXSAIC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H]1CCNC1

Canonical SMILES

CC(C)CC1CCNC1

Origin of Product

United States

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